

K-604 dihydrochloride blood-brain barrier permeability issues

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Compound of Interest		
Compound Name:	K-604 dihydrochloride	
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K-604 Dihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the bloodbrain barrier (BBB) permeability of **K-604 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is K-604 dihydrochloride and what is its primary mechanism of action?

A1: **K-604 dihydrochloride** is a potent and highly selective inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1).[1][2][3][4][5][6] ACAT-1 is an enzyme responsible for the esterification of cholesterol, a process implicated in the pathology of various diseases.[1][7] K-604 has shown potential as a therapeutic agent for conditions such as Alzheimer's disease, glioblastoma, and atherosclerosis.[1][7][8] It is 229-fold more selective for ACAT-1 over ACAT-2. [1][3]

Q2: Is **K-604 dihydrochloride** expected to cross the blood-brain barrier (BBB)?

A2: Based on both in silico predictions and in vitro experimental data, **K-604 dihydrochloride** exhibits low to moderate permeability across the BBB.[8][9] ACAT inhibitors were initially developed for peripheral arterial disease, so BBB penetration was not a primary design consideration.[8][9]



Q3: What experimental evidence is there for K-604's low BBB permeability?

A3: In vitro studies using a BBB kit demonstrated that the apparent permeability coefficient (Papp) of K-604 is significantly lower than that of carbamazepine, a compound known to cross the BBB effectively.[8][9] In vivo pharmacokinetic studies in mice following oral administration also showed very low concentrations of K-604 in the cerebrum and cerebellum compared to plasma levels.[8]

Q4: What are the physicochemical properties of **K-604 dihydrochloride**?

A4: **K-604 dihydrochloride** is the hydrochloride salt of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide.[8] It is soluble in water and DMSO.[4][5][10][11] Specific solubility details are provided in the data tables below.

Troubleshooting Guide

Issue: Low brain concentrations of K-604 are observed after systemic administration in my animal model.

This is a common observation due to the inherent low BBB permeability of K-604. Here are some potential solutions and alternative approaches:

- 1. Alternative Route of Administration: Intranasal Delivery
- Rationale: The intranasal route can bypass the BBB by utilizing the olfactory and trigeminal pathways for direct nose-to-brain delivery.[8] This method has been shown to significantly increase brain concentrations of K-604 compared to oral administration.[8]
- Experimental Evidence: A study in mice demonstrated that the area under the curve (AUC) of K-604 in cerebral tissue was 133-fold higher after intranasal administration compared to oral administration, based on dose conversion.[8]
- Formulation Consideration: The use of a hydroxycarboxylic acid solution has been reported to facilitate the successful intranasal delivery of K-604.[8]
- 2. Formulation Strategies to Enhance Permeability



- Rationale: While not specifically documented for K-604, various drug delivery strategies can be employed to enhance the BBB penetration of small molecules. These include the use of nanoparticles, liposomes, or peptide vectors.
- Consideration: These approaches would require significant formulation development and characterization to ensure the stability and efficacy of K-604.
- 3. In Vitro Confirmation of Low Permeability
- Recommendation: Before proceeding with extensive in vivo studies, it is advisable to confirm
 the BBB permeability of your specific K-604 formulation using an in vitro BBB model. This
 can provide a baseline understanding of its transport characteristics.
- Available Models: Several in vitro BBB models are available, ranging from simple artificial
 membranes (e.g., PAMPA-BBB) to more complex cell-based assays using brain endothelial
 cells, often in co-culture with astrocytes and pericytes.[12][13][14][15][16][17]

Quantitative Data Summary

Table 1: In Silico and In Vitro Blood-Brain Barrier Permeability Data

Compound	Parameter	Value	Source
K-604	log(Cbrain/Cblood) (StarDrop)	-0.879	[8][9]
log(Cbrain/Cblood) (ADMET Predictor)	-0.631	[8][9]	
Apparent Permeability (Papp)	21.9 x 10 ⁻⁶ cm/s	[8][9]	
Carbamazepine	log(Cbrain/Cblood) (StarDrop)	-0.063	[8][9]
log(Cbrain/Cblood) (ADMET Predictor)	-0.181	[8][9]	
Apparent Permeability (Papp)	47.8 x 10 ⁻⁶ cm/s	[8][9]	_



Table 2: In Vivo Pharmacokinetic Data (Single Oral Administration, 6 mg/kg in Mice)

Parameter	Plasma	Cerebrum	Cerebellum	Source
Cmax	6.2 ng/mL	0.8 ng/g	0.7 ng/g	[8]
Tmax	15 min	15 min	15 min	[8]

Table 3: Potency and Selectivity of K-604

Target	IC50	Source
Human ACAT-1	0.45 μΜ	[1][3][4]
Human ACAT-2	102.85 μΜ	[1][3][4]

Experimental Protocols

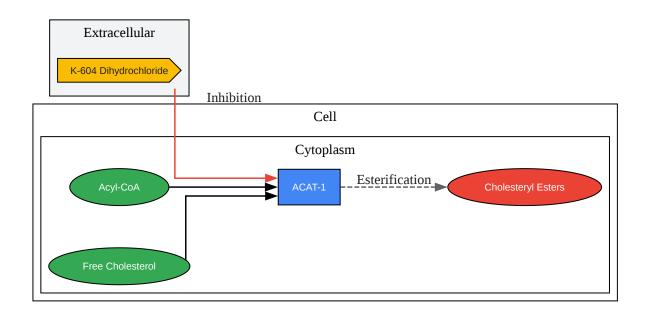
- 1. In Vitro Blood-Brain Barrier Permeability Assay
- Model: A commercially available in vitro BBB kit can be utilized, which typically consists of a co-culture of brain capillary endothelial cells and pericytes.
- Procedure:
 - Prepare the BBB model according to the manufacturer's instructions.
 - Prepare a solution of K-604 dihydrochloride in a suitable assay buffer. A positive control (e.g., carbamazepine) and a negative control (a compound with known low BBB permeability) should be included.
 - Add the test compounds to the apical (blood) side of the BBB model.
 - At various time points, collect samples from the basolateral (brain) side.
 - Analyze the concentration of the compounds in the collected samples using a validated analytical method, such as LC-MS/MS.



- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp =
 (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the
 membrane, and C0 is the initial concentration on the apical side.
- 2. In Vivo Pharmacokinetic Study in Mice (Oral Administration)
- Animals: Use an appropriate strain of mice (e.g., C57BL/6).
- Procedure:
 - Prepare a formulation of K-604 dihydrochloride suitable for oral gavage.
 - Administer a single oral dose of K-604 to the mice (e.g., 6 mg/kg).
 - At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture or another appropriate method.
 - Immediately following blood collection, perfuse the animals with saline to remove blood from the brain.
 - Harvest the brain and dissect the cerebrum and cerebellum.
 - Homogenize the brain tissues.
 - Extract K-604 from plasma and brain homogenates.
 - Quantify the concentration of K-604 in the samples using a validated analytical method (e.g., LC-MS/MS).
 - Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain tissues.

Visualizations

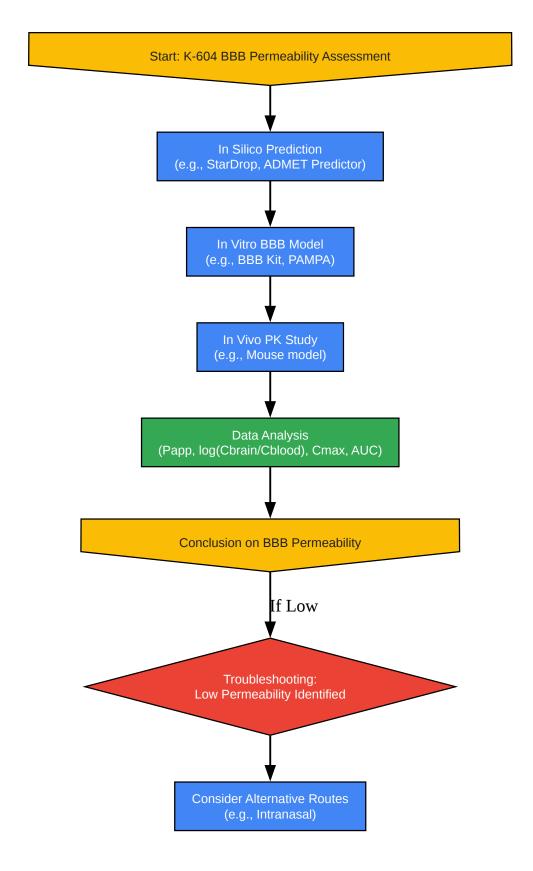




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Caption: Mechanism of action of K-604 as an ACAT-1 inhibitor.





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Caption: Experimental workflow for assessing K-604 BBB permeability.



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